molecular formula C31H57N4O10- B044908 tetra-Boc-spermine-5-carboxylic acid CAS No. 119798-08-2

tetra-Boc-spermine-5-carboxylic acid

Cat. No.: B044908
CAS No.: 119798-08-2
M. Wt: 645.8 g/mol
InChI Key: HSPKBBVFWXCYJN-QFIPXVFZSA-M
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Description

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine, a polyamine found in many organisms. This compound is widely used in biochemistry and molecular biology due to its unique structure and properties. It is primarily utilized in nucleic acid transfer reactions and the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-Boc-spermine-5-carboxylic acid involves multiple steps. The process typically starts with the protection of spermine using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetra-Boc-spermine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the Boc groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Tetra-Boc-spermine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Plays a role in nucleic acid transfer reactions and gene delivery systems.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of degradable multivalent cationic lipids for various industrial applications

Mechanism of Action

The mechanism of action of tetra-Boc-spermine-5-carboxylic acid involves its interaction with nucleic acids and cellular membranes. The compound’s cationic nature allows it to bind to negatively charged nucleic acids, facilitating their transfer into cells. This interaction is crucial for its role in gene delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Spermine: A naturally occurring polyamine with similar nucleic acid binding properties.

    Spermidine: Another polyamine with applications in nucleic acid transfer and cellular functions.

    Putrescine: A simpler polyamine with fewer applications in complex biochemical processes

Uniqueness

Tetra-Boc-spermine-5-carboxylic acid stands out due to its multiple Boc protection groups, which enhance its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial.

Biological Activity

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine, a polyamine that plays crucial roles in cellular functions. This compound has garnered attention in biochemical and molecular biology research due to its unique structural properties and diverse biological activities. This article explores its mechanisms of action, applications in gene delivery, and potential therapeutic uses, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by the presence of four tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and solubility compared to its parent compound, spermine. Its synthesis typically involves protecting spermine with Boc groups and subsequent reactions to introduce the carboxylic acid functionality. This compound is primarily used in nucleic acid transfer reactions and the development of cationic lipids for gene delivery systems.

The biological activity of this compound is largely attributed to its cationic nature, which allows it to interact with negatively charged nucleic acids. This interaction facilitates the transfer of genetic material into cells, making it a valuable tool in gene therapy and molecular biology.

Key Mechanisms:

  • Nucleic Acid Binding : The cationic charge facilitates binding to DNA and RNA, enhancing transfection efficiency.
  • Cell Membrane Interaction : The compound can interact with cellular membranes, promoting the uptake of nucleic acids through endocytosis.

Applications in Scientific Research

This compound has been extensively studied for various applications:

  • Gene Delivery Systems : It is utilized as a building block in the synthesis of multivalent cationic lipids that enhance the delivery of plasmid DNA into cells.
  • Therapeutic Agents : Investigated for its potential role in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate their cellular uptake .
  • Biochemical Research : Used in studies exploring polyamine transport mechanisms and their implications in cancer biology .

Case Study 1: Gene Delivery Efficiency

A study evaluated the efficiency of this compound as a carrier for plasmid DNA. The results indicated that cells treated with this compound showed a significant increase in transfection rates compared to controls. The mechanism was attributed to enhanced binding affinity and cellular uptake facilitated by the compound's cationic nature.

Case Study 2: Polyamine Transport Inhibition

Research demonstrated that this compound could inhibit polyamine transport in cancer cell lines. This inhibition was associated with reduced cell proliferation, suggesting potential therapeutic applications in cancer treatment by targeting polyamine metabolism .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityApplications
This compound Four Boc groups + carboxylic acidHigh nucleic acid binding; gene deliveryGene therapy, drug delivery
Spermine Naturally occurring polyamineNucleic acid bindingCellular functions, growth regulation
Spermidine Intermediate polyamineCell growth regulationAntioxidant activity
Putrescine Simplest polyamineLimited nucleic acid interactionsLess significant biological roles

Properties

CAS No.

119798-08-2

Molecular Formula

C31H57N4O10-

Molecular Weight

645.8 g/mol

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate

InChI

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1

InChI Key

HSPKBBVFWXCYJN-QFIPXVFZSA-M

SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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